2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol
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Overview
Description
2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a thiazole ring attached to a propanol group via a sulfanyl linkage. Thiazole derivatives have gained significant attention due to their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol typically involves the reaction of thiazole derivatives with appropriate sulfanyl and propanol precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions. The resulting thiazole intermediate is then reacted with a sulfanyl compound and subsequently reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness: 2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol is unique due to its specific combination of a thiazole ring, sulfanyl linkage, and propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1,3-thiazol-4-ylmethylsulfanyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS2/c1-6(2-9)11-4-7-3-10-5-8-7/h3,5-6,9H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDORRSFVSZXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)SCC1=CSC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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